Icofungipen

Descripción general

Descripción

Synthesis Analysis

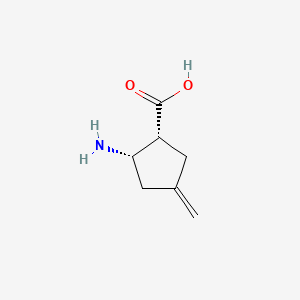

Icofungipen is a synthetic derivative of the naturally occurring β-amino acid cispentacin . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis

The molecular formula of Icofungipen is C7H11NO2 . More detailed structural information is not available in the search results.Chemical Reactions Analysis

Icofungipen is a synthetic derivative of the naturally occurring β-amino acid cispentacin. It was selectively synthesized from unsaturated bicyclic β-lactams by transformation of the ring olefinic bond through three different regio- and stereocontrolled hydroxylation techniques, followed by hydroxy group oxidation and oxo-methylene interconversion with a phosphorane .Physical And Chemical Properties Analysis

The molecular weight of Icofungipen is 141.17 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Efficacy in Treating Candidiasis

Icofungipen, known as PLD-118, is a synthetic derivative of the naturally occurring β-amino acid cispentacin and effectively inhibits Candida isoleucyl-tRNA synthetase. This inhibition leads to the disruption of protein synthesis and growth in fungal cells. A study by Petraitiene et al. (2005) demonstrated the efficacy of icofungipen in treating experimental disseminated candidiasis in neutropenic rabbits. The research highlighted significant dosage-dependent tissue clearance of Candida albicans, including from the central nervous system, without significant elevation in hepatic transaminases or creatinine levels in treated rabbits (Petraitiene et al., 2005).

In Vitro Activity and In Vivo Efficacy

Icofungipen exhibits modest in vitro activity against Candida albicans strains but demonstrates strong in vivo efficacy, as shown in lethal models of C. albicans infection in mice and rats. It was effective at oral doses of 10 to 20 mg/kg/day in mice and 2 to 10 mg/kg/day in rats. Notably, its efficacy was not influenced by the concomitant administration of l-isoleucine, which can antagonize its antifungal activity in vitro. This highlights icofungipen's potential for oral treatment of yeast infections (Hasenoehrl et al., 2006).

Chemical Synthesis and Structural Identification

The synthesis and structural identification of icofungipen and its related compounds are vital for its development as a pharmaceutical agent. Novak et al. (2009) used LC-NMR and LC-MS techniques to identify an impurity in icofungipen, demonstrating the importance of these techniques in ensuring the purity and efficacy of the drug (Novak et al., 2009).

Development of Analogues

Research into the development of analogues of icofungipen is ongoing. Kiss et al. (2015) reported the stereo- and regiocontrolled syntheses of exomethylenic cyclohexane β-amino acid derivatives, which are analogues of icofungipen. This research contributes to the understanding of how modifications to the icofungipen structure can potentially enhance its therapeutic properties (Kiss et al., 2015).

Broader Context in Medicinal Chemistry

The role of icofungipen in the broader field of medicinal chemistry is highlighted by its inclusion in reviews of carbocyclic and heterocyclic β-aminocarboxylic acids. Kiss and Fülöp (2014) discussed its significance among other compounds with antifungal or antibacterial activities (Kiss & Fülöp, 2014)

Safety And Hazards

Icofungipen has been taken through phase II clinical trials . There was no significant elevation of the levels of hepatic transaminases, alkaline phosphatase, bilirubin, urea nitrogen, or creatinine in icofungipen-treated rabbits . More detailed safety and hazard information is not available in the search results.

Propiedades

IUPAC Name |

(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOUGZGFAYMUIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173515 | |

| Record name | Icofungipen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icofungipen | |

CAS RN |

198022-65-0 | |

| Record name | Icofungipen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icofungipen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOFUNGIPEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

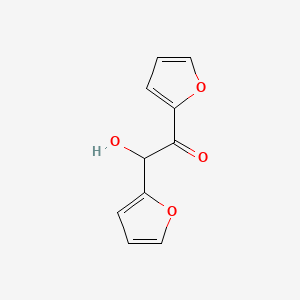

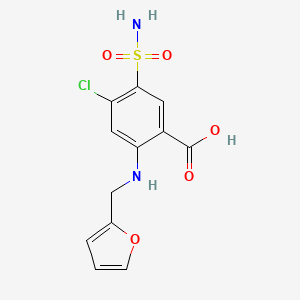

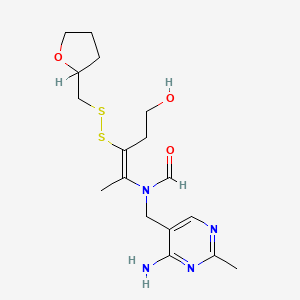

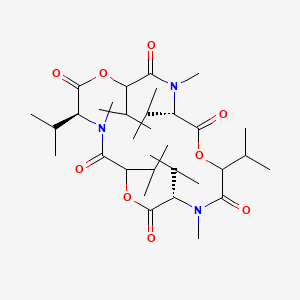

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B1674293.png)